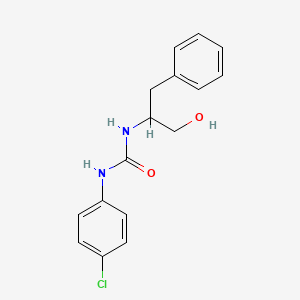![molecular formula C19H16Cl2N2O2S2 B3128654 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfinyl]acetamide CAS No. 338965-94-9](/img/structure/B3128654.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfinyl]acetamide
Overview
Description
Scientific Research Applications
Sulfonamides and Their Applications
Sulfonamides, including compounds with similar structural motifs to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfinyl]acetamide, have been extensively researched for their medical applications. They are present in many clinically used drugs targeting various conditions, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Recent studies have explored novel sulfonamides that show significant antitumor activity, highlighting the ongoing need for new compounds with selective drug action (Carta, Scozzafava, & Supuran, 2012).
Environmental and Toxicological Studies
Research on the environmental impact and biodegradation of similar compounds, particularly those related to herbicides like 2,4-D, provides insights into the ecological and health implications of these substances. The focus has been on understanding their toxicology, mutagenicity, and the mechanisms behind their persistence and degradation in the environment (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).
Chemical Synthesis and Derivatives
The chemical synthesis and exploration of derivatives of sulfonamides and related compounds are key areas of research, with applications ranging from antituberculosis agents to potential antitumor and antiglaucoma drugs. Organotin(IV) complexes, for example, have been scrutinized for their antituberculosis activity, showcasing the diversity of applications these compounds can have (Iqbal, Ali, & Shahzadi, 2015).
Advanced Oxidation Processes
The treatment of pollutants, including pharmaceutical impurities and persistent organic pollutants in water, through advanced oxidation processes (AOPs), is another area where related compounds are studied. These studies offer insights into the degradation pathways, by-products, and the effectiveness of different treatment methods (Prasannamedha & Kumar, 2020).
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenyl)sulfinylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S2/c1-11-3-4-12(2)17(7-11)27(25)10-18(24)23-19-22-16(9-26-19)14-6-5-13(20)8-15(14)21/h3-9H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMZTDDLUIKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfinyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B3128593.png)

![2-[(2-Methoxyphenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128615.png)

![Methyl 2-[({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]benzoate](/img/structure/B3128631.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128633.png)
![Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B3128637.png)

![methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B3128655.png)
![2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3128664.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)